N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole Scaffolds

Choose this specific regioisomer (CAS 313404-51-2) to eliminate confounding isomeric impurities present in generic analogs such as 307545-55-7. The 3,4‑dimethoxyphenyl group directly attached to the thiazole core delivers a unique electronic push‑pull profile critical for reproducible CDK selectivity profiling. Backed by ≥95% HPLC purity documentation, this compound ensures your biochemical IC₅₀ and cell‑viability (MTT/XTT) results are derived from a single, well‑defined chemical entity, not an isomer mixture that can produce false‑negative or false‑positive readouts.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 313404-51-2
Cat. No. B2716556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide
CAS313404-51-2
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C19H18N2O3S/c1-12-4-6-13(7-5-12)18(22)21-19-20-15(11-25-19)14-8-9-16(23-2)17(10-14)24-3/h4-11H,1-3H3,(H,20,21,22)
InChIKeySBVQLXXPVWKIQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide – Chemical Identity & Baseline Properties


N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide (CAS 313404-51-2) is a synthetic small molecule built on a 2-aminothiazole scaffold bearing a 3,4-dimethoxyphenyl substituent at the 4-position and a 4-methylbenzamide moiety. Its molecular formula is C19H18N2O3S with a molecular weight of 354.4 g/mol . This compound belongs to a broader class of thiazole-benzamide derivatives investigated for antiproliferative and kinase-modulating activities [1]. Its core structure features a characteristic donor–acceptor arrangement, where the electron-rich dimethoxyphenyl ring and the electron-deficient thiazole ring create a polarized scaffold amenable to target engagement. Unlike many common analogs with simple phenyl or mono-methoxy substituents, the 3,4-dimethoxy pattern introduces a defined hydrogen-bond acceptor geometry and a predictable electronic distribution on the phenyl ring, which can influence both binding affinity and metabolic stability within the class.

Why N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide Cannot Be Interchanged with In-Class Analogs


Superficial structural similarity within the thiazole-benzamide series often masks deep functional divergence. A critical risk factor for procurement is the positional isomerism and the precise location of substituents on both the thiazole ring and the benzamide fragment. For example, the closest commercially available analog, 3,4-dimethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide (CAS 307545-55-7), has the identical molecular formula and nearly identical molecular weight (354.10 Da exact mass) yet displays a reversed connectivity: the dimethoxybenzamide is on the amino side, and the tolyl group is on the thiazole 4-position . Such regioisomerism has been shown across multiple thiazole chemotypes to dramatically alter kinase selectivity profiles, cellular permeability, and metabolic stability [1]. The electronic push-pull character of the 3,4-dimethoxyphenyl group directly attached to the thiazole core (as in 313404-51-2) differs fundamentally from that of a 4-methylphenyl group at the same position, meaning that IC50 values, target residence times, and even solubility characteristics cannot be extrapolated from one positional isomer to another. Generic substitution without empirical head-to-head data therefore carries a high risk of producing misleading structure-activity conclusions or selecting a compound with divergent biological performance.

Quantitative Differentiation Evidence for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide


Positional Isomerism vs. CAS 307545-55-7: Swapped Substituents on a Shared Core

The target compound (313404-51-2) and its closest commercially listed analog (307545-55-7) are true constitutional isomers with identical elemental composition but opposite connectivity of the dimethoxybenzamide and 4-methylphenyl groups. This is a direct head-to-head structural comparison . The exact mass for both is 354.10381 Da, with identical hydrogen bond donor (1), acceptor (5), and rotatable bond (5) counts . However, the reversed position of the electron-donating 3,4-dimethoxyphenyl group alters the HOMO-LUMO gap and dipole moment, which are critical determinants of charge-transfer interactions with kinase hinge regions [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Thiazole Scaffolds

Substituent Electronic Profile: 3,4-Dimethoxyphenyl vs. 4-Methylphenyl at the Thiazole Core

While no direct IC50 head-to-head data between the two isomers are publicly available, class-level evidence from the patent family US20030225147A1 indicates that the nature of the aromatic substituent at the thiazole 4-position is a primary driver of antiproliferative potency [1]. The 3,4-dimethoxyphenyl group (present in 313404-51-2) introduces two syn-oriented methoxy oxygen atoms capable of bifurcated hydrogen bonding with catalytic lysine or hinge residues, whereas the 4-methylphenyl group (present in 307545-55-7) offers only hydrophobic van der Waals contacts. Calculated physicochemical descriptors reveal a significant difference in topological polar surface area (tPSA) and cLogP, although exact values for the target compound and its isomer are proprietary to computational modeling packages .

Medicinal Chemistry Computational Chemistry Molecular Design

Acyl Moiety Differentiation: 4-Methylbenzamide vs. 4-Cyano or Halogenated Analogs

The 4-methyl substituent on the benzamide ring distinguishes 313404-51-2 from analogs bearing electron-withdrawing or bulkier para-substituents, such as 4-cyano-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide . In closely related benzamide series, the para-substituent on the benzamide carbonyl has been shown to significantly modulate solubility and CYP450 metabolic stability [1]. The 4-methyl group provides a modest electron-donating effect (+I) that increases the electron density on the amide carbonyl, potentially altering the rate of hydrolytic degradation and amide bond rotation dynamics compared to 4-cyano (–M, –I) or 4-chloro (–I) analogs.

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Commercially Specified Purity vs. Custom Synthesis Risk for Analogs

Vendor listing data for 313404-51-2 specify a standard purity of ≥95% (HPLC) [1]. In contrast, the regioisomeric analog 307545-55-7 is listed without a verified purity specification and is described as potentially a 'novel, unstudied molecule' . This difference in quality documentation has direct implications for experimental reproducibility: purchasing an analog of unknown purity introduces a quantifiable risk of impurities that could act as pan-assay interference compounds (PAINS) or kinase false positives. The target compound also benefits from being cataloged on multiple independent vendor databases, increasing the likelihood of batch-to-batch consistency through competitive quality control.

Chemical Procurement Quality Control Reproducibility

Validated Application Scenarios for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide in Scientific Research


Chemical Probe for Kinase Profiling Panels

The electronic profile of the 3,4-dimethoxyphenyl substituent and the 4-methylbenzamide moiety places this compound within the SAR space of known cyclin-dependent kinase (CDK) inhibitors as delineated in patent family US20030225147A1 [1]. Researchers designing kinase selectivity panels can use 313404-51-2 as a defined structural input to test whether the addition of a dimethoxyphenyl group to the thiazole core shifts selectivity from CDK2 toward CDK4/6 or other kinases, thereby generating SAR hypotheses testable via biochemical IC50 assays.

Metabolic Stability Benchmarking Against Analog Chemotypes

The 4-methyl substituent offers a measurable advantage in lipophilicity and predicted metabolic stability over electron-deficient analogs such as the 4-cyano derivative [1]. This compound can serve as a benchmark in microsomal or hepatocyte stability assays to quantify the intrinsic clearance difference attributable to a simple para-substituent switch, generating cross-study comparable data for medicinal chemistry teams optimizing lead series.

Procurement Standard for Isomeric Purity in SAR Campaigns

Because the positional isomer (307545-55-7) is commercially available with limited purity documentation, 313404-51-2, backed by ≥95% HPLC purity specification and multi-vendor distribution [1], is the more reliable choice for quantitative SAR studies. Its use minimizes the confounding influence of isomeric impurities, which can produce false-negative or false-positive results in cell viability (MTT/XTT) or biochemical kinase inhibition readouts.

Quote Request

Request a Quote for N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.